Chiral Oxolan-2-ylmethyl Substituent Introduces Stereochemical Complexity Absent in Achiral Sulfamoylbenzamide Analogs
The target compound contains an oxolan-2-yl (tetrahydrofuran-2-yl) group, which is a chiral moiety, creating a racemic mixture (or potentially separable enantiomers) at the tetrahydrofuran 2-position [1]. This stereochemical feature is absent in the most commonly cited sulfamoylbenzamide reference compounds, such as N-(3-chlorophenyl)-2-sulfamoylbenzamide (IC₅₀ 1.25 µM, cathepsin D) and N-(4-chlorophenyl)-2-sulfamoylbenzamide, which are achiral [2]. Many sulfamoylbenzamide drug candidates, including the HBV capsid assembly modulator NVR 3-778, also lack this chiral oxolane substituent . The presence of a stereogenic center can influence target binding, off-target interactions, metabolic stability, and pharmacokinetic profiles in ways that achiral analogs cannot replicate [1].
| Evidence Dimension | Presence of a stereogenic center (chirality) |
|---|---|
| Target Compound Data | Contains one stereogenic center at the oxolan-2-yl C2 position (racemic unless resolved) |
| Comparator Or Baseline | N-(3-chlorophenyl)-2-sulfamoylbenzamide, N-(4-chlorophenyl)-2-sulfamoylbenzamide, NVR 3-778 – all achiral sulfamoylbenzamides |
| Quantified Difference | Qualitative difference: chiral vs. achiral; no quantitative biological comparison available |
| Conditions | Structural comparison based on reported chemical structures |
Why This Matters
For medicinal chemistry programs exploring stereochemistry-driven target engagement or seeking IP-differentiable chiral scaffolds, this compound offers a structural feature not available in achiral sulfamoylbenzamide analogs.
- [1] SpectraBase. Benzamide, N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-. Wiley Science Solutions. Compound ID: 3EFuU9T8wnb (accessed 2026-04-29). View Source
- [2] Ahmed, W.; Khan, I.A.; Arshad, M.N.; Siddiqui, W.A.; Haleem, M.A.; Azim, M.K. Identification of Sulfamoylbenzamide derivatives as selective Cathepsin D inhibitors. Pakistan Journal of Pharmaceutical Sciences 2013, 26(4), 687-690. PMID: 23811443. View Source
